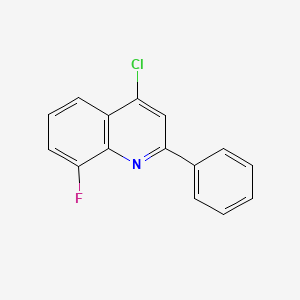

4-Chloro-8-fluoro-2-phenylquinoline

Description

BenchChem offers high-quality 4-Chloro-8-fluoro-2-phenylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-8-fluoro-2-phenylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1099705-42-6 |

|---|---|

Molecular Formula |

C15H9ClFN |

Molecular Weight |

257.69 g/mol |

IUPAC Name |

4-chloro-8-fluoro-2-phenylquinoline |

InChI |

InChI=1S/C15H9ClFN/c16-12-9-14(10-5-2-1-3-6-10)18-15-11(12)7-4-8-13(15)17/h1-9H |

InChI Key |

NKFYVKPVOMAEKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3F)C(=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Therapeutic Potential of 4-Chloro-8-fluoro-2-phenylquinoline Derivatives

Executive Summary

The search for "privileged scaffolds" in medicinal chemistry often leads to the quinoline core, a structure ubiquitous in FDA-approved therapeutics ranging from antimalarials (Chloroquine) to kinase inhibitors (Lenvatinib). Among these, the 4-Chloro-8-fluoro-2-phenylquinoline scaffold represents a highly strategic intermediate.

This specific architecture combines three critical pharmacophoric elements:

-

2-Phenyl Moiety: Provides lipophilicity and

- -

8-Fluoro Substitution: A bioisosteric modification that blocks metabolic blocking (preventing hydroxylation at the 8-position), modulates pKa, and enhances membrane permeability.

-

4-Chloro Handle: An electrophilic center primed for nucleophilic aromatic substitution (

), allowing for the rapid generation of diverse libraries (e.g., amino-quinolines, hydrazones).

This whitepaper analyzes the synthetic utility, structure-activity relationship (SAR), and therapeutic potential of this scaffold, specifically in Oncology and Infectious Disease .

Chemical Architecture & Synthesis

To access the therapeutic potential of this class, researchers must first master the synthesis of the core scaffold. The presence of the 8-fluoro group requires starting with fluorinated precursors, while the 2-phenyl group dictates the choice of cyclization partners.

Validated Synthesis Protocol

The most robust route utilizes a modified Conrad-Limpach approach or a Vilsmeier-Haack cyclization, depending on the desired yield and purity. Below is the optimized protocol for the generation of the 4-chloro core.

Step-by-Step Methodology:

-

Enamine Formation:

-

Reagents: 2-Fluoroaniline (1.0 eq), Ethyl benzoylacetate (1.1 eq), catalytic HCl.

-

Conditions: Reflux in anhydrous ethanol or toluene with a Dean-Stark trap for 4–6 hours.

-

Mechanism: Condensation of the aniline amine with the ketone carbonyl forms the

-enamino ester intermediate. -

Checkpoint: Monitor TLC for the disappearance of 2-fluoroaniline.

-

-

Cyclization (Conrad-Limpach):

-

Reagents: Diphenyl ether (solvent).

-

Conditions: High-temperature reflux (

) for 30–60 minutes. Rapid heating is crucial to favor kinetic cyclization. -

Product: 8-Fluoro-4-hydroxy-2-phenylquinoline (precipitates upon cooling/addition of hexane).

-

-

Chlorination (The Activation Step):

-

Reagents: 8-Fluoro-4-hydroxy-2-phenylquinoline (1.0 eq), Phosphorus Oxychloride (

, excess). -

Conditions: Reflux at

for 2–4 hours. -

Workup: Quench carefully into crushed ice/ammonia water to neutralize. Extract with Dichloromethane (DCM).

-

Result: 4-Chloro-8-fluoro-2-phenylquinoline .

-

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow from precursors to the active scaffold.

Caption: Step-wise synthesis of the 4-Chloro-8-fluoro-2-phenylquinoline scaffold, highlighting the critical activation of the 4-position for library generation.

Pharmacological Profile & SAR

The "magic" of this scaffold lies in the specific positioning of its substituents.

Structure-Activity Relationship (SAR) Logic

| Position | Substituent | Pharmacological Role |

| C-2 | Phenyl Group | Lipophilic Anchor: Facilitates binding to the hydrophobic region of ATP-binding sites in kinases (e.g., PI3K, EGFR). Enhances DNA intercalation for cytotoxic effects. |

| C-4 | Chlorine (Transient) | Reactive Handle: The Cl is rarely the final drug. It is displaced by amines (piperazines, hydrazides) to introduce hydrogen bond donors/acceptors, crucial for water solubility and target specificity. |

| C-8 | Fluorine | Metabolic Shield: Blocks C-8 oxidation by Cytochrome P450. The high electronegativity also lowers the pKa of the quinoline nitrogen, potentially reducing off-target cardiotoxicity (hERG channel inhibition). |

Mechanism of Action (MOA)

Derivatives of this scaffold (post-substitution at C-4) exhibit a dual mechanism of action, particularly in oncology:

-

Kinase Inhibition (PI3K/mTOR pathway): The planar quinoline ring mimics the adenine base of ATP, fitting into the kinase active site. The 2-phenyl group occupies the hydrophobic pocket II, while the 4-amino substituent interacts with the hinge region.

-

Topoisomerase II Inhibition: Similar to doxorubicin, the planar aromatic system intercalates between DNA base pairs, stabilizing the DNA-enzyme cleavage complex and leading to apoptosis via the p53/Bax pathway.

Caption: Dual mechanism of action: Kinase inhibition (left) and Topoisomerase II poisoning (right), leading to synergistic anticancer effects.

Therapeutic Applications

Oncology (Solid Tumors)

Recent studies indicate that 4-amino derivatives of 2-phenylquinoline are potent against MCF-7 (Breast) , A549 (Lung) , and HCT-116 (Colon) cancer cell lines.

-

Key Insight: The 8-fluoro group enhances potency against drug-resistant lines (e.g., P-gp overexpressing cells) compared to the non-fluorinated parent.

-

Target:

values in the low micromolar range (

Infectious Disease

-

Antimalarial: The structural similarity to chloroquine suggests efficacy against Plasmodium falciparum.[1] The 2-phenyl group aids in inhibiting hemozoin formation.

-

Antiviral: 2-phenylquinoline derivatives have shown promise against SARS-CoV-2 by inhibiting viral replication, likely through host-factor modulation or helicase inhibition.

Experimental Validation Protocols

To validate the therapeutic potential of a new derivative synthesized from this scaffold, the following assays are mandatory.

In Vitro Cytotoxicity (MTT Assay)

Objective: Determine

-

Seeding: Seed A549 or MCF-7 cells (

cells/well) in 96-well plates. -

Treatment: Add compound (dissolved in DMSO) at serial dilutions (

) for 48 hours. -

Development: Add MTT reagent (

). Incubate 4 hours. Dissolve formazan crystals in DMSO. -

Analysis: Measure absorbance at 570 nm. Calculate

using non-linear regression (GraphPad Prism). -

Control: Use Doxorubicin or Gefitinib as a positive control.

Molecular Docking (In Silico)

Objective: Predict binding affinity.

-

Software: AutoDock Vina or Schrödinger Glide.

-

Target PDBs:

-

PI3K

: 3L54 -

Topoisomerase II: 3QX3

-

-

Protocol: Prepare ligand (energy minimization). Define grid box around the co-crystallized ligand. Run docking. Analyze Hydrogen bonds (hinge region) and Pi-Pi interactions (2-phenyl group).

References

-

BenchChem. (2025). Unraveling the Multifaceted Mechanisms of 8-Fluoroquinoline-3-carboxamide: A Technical Guide. Retrieved from

-

Journal of Medicinal Chemistry. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Retrieved from

-

MDPI Molecules. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved from

-

European Journal of Medicinal Chemistry. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. Retrieved from

-

RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from

-

NIH PubMed Central. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. Retrieved from

Sources

Literature review of 8-fluoro-2-phenylquinoline based scaffolds

Engineering the 8-Fluoro-2-Phenylquinoline Pharmacophore: A Comprehensive Technical Guide to Synthesis, SAR, and Emerging Biological Applications

Architectural Overview: The Chemical Rationale

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into privileged scaffolds is a highly effective tactic for modulating physicochemical and pharmacokinetic properties. The 8-fluoro-2-phenylquinoline scaffold represents a highly specialized pharmacophore where the precise positioning of the fluorine atom at the C8 position dictates the molecule's behavior in biological systems.

As an application scientist, it is critical to understand the causality behind this specific substitution pattern:

-

Basicity Modulation (pKa Shift): Fluorine is the most electronegative element. Positioned at C8, it exerts a strong inductive electron-withdrawing effect (-I) directly on the adjacent N1 atom of the quinoline ring. This sharply lowers the pKa of the quinoline nitrogen, reducing its basicity. In drug design, this prevents excessive protonation in the acidic environment of the gut, thereby enhancing membrane permeability and oral bioavailability.

-

Metabolic Shielding: The C8 position of the quinoline core is a well-documented hotspot for cytochrome P450-mediated oxidation. Fluorine substitution effectively blocks this metabolic liability, increasing the half-life of the scaffold.

-

Lipophilic Anchoring: The 2-phenyl substitution extends the conjugated

-system and provides a critical hydrophobic anchor, allowing the scaffold to deeply embed into lipophilic protein pockets or lipid bilayers, which is essential for its role in radical scavenging.

Pharmacological Landscape & Emerging Applications

The unique electronic and steric profile of the 8-fluoro-2-phenylquinoline core has led to its integration into diverse therapeutic areas:

A. Ferroptosis Inhibition Ferroptosis is an iron-dependent, non-apoptotic form of regulated cell death driven by the toxic accumulation of lipid peroxides. Recent patent literature highlights the critical utility of 8-fluoro-2-phenylquinoline derivatives as precursors for synthesizing tetrahydroquinoline-based ferroptosis inhibitors[1]. The lipophilic nature of the 2-phenyl group allows the molecule to partition into cellular membranes, where the core acts as a radical-trapping antioxidant to neutralize lipid reactive oxygen species (ROS).

Fig 1. Logical relationship of 8-fluoro-2-phenylquinolines in ferroptosis inhibition.

B. Nitric Oxide (NO) Delivery Systems Beyond direct target binding, the scaffold is utilized as an effector moiety in targeted drug delivery. Furoxan-based compounds linked to 8-fluoro-2-phenylquinoline-4-carbonyl scaffolds have been engineered as NO donors[2]. Upon entering the cell, intracellular thiols trigger the furoxan moiety to release NO, promoting vasodilation, while the quinoline core provides secondary pharmacological modulation.

C. Phytochemical Occurrence Interestingly, complex halogenated variants of this scaffold are not strictly synthetic. Advanced GC/MS profiling of the methanolic root extract of Datura fastuosa identified the presence of 4-bromo-7-chloro-8-fluoro-2-phenylquinoline. This suggests that complex halogenated quinolines can either be biosynthesized by specific plant enzymes or arise from environmental halogen incorporation, contributing to the plant's natural antioxidant and antibacterial defenses.

Quantitative Data & Profiling

To facilitate a comparative analysis of this scaffold across different domains, the quantitative metrics and structural contexts are summarized below.

Table 1: Quantitative Profiling of 8-Fluoro-2-phenylquinoline Derivatives

| Compound / Derivative | Source / Context | Quantitative Metric | Value / Result | Reference |

| 8-Fluoro-2-phenylquinoline | Chemical Synthesis (Intermediate) | Reaction Yield (4.5 mmol scale) | 7% (68.9 mg) | [1] |

| 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline | Datura fastuosa Root Extract | GC/MS Peak Area (Relative Abundance) | 2.26% | |

| 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline | Datura fastuosa Root Extract | GC/MS Retention Time | 20.279 min | |

| Furoxan-Quinoline Hybrid | Pharmaceutical Formulation | Pharmacological Target | NO Donor / Vasodilator | [2] |

Self-Validating Synthetic Methodology

The assembly of the 8-fluoro-2-phenylquinoline core is typically achieved via a modified Doebner-von Miller or Friedländer condensation. The following protocol outlines a highly controlled, step-by-step methodology designed for maximum reproducibility.

Phase 1: Acid-Catalyzed Condensation

-

Reagent Preparation: Dissolve 2-fluoroaniline (4.50 mmol) and cinnamaldehyde (4.50 mmol) in 15 mL of anhydrous toluene[1].

-

Causality: Toluene is selected to allow for the azeotropic removal of water via a Dean-Stark trap. Removing water continuously drives the condensation equilibrium forward, maximizing the yield of the Schiff base.

-

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA) (0.1 eq).

-

Causality: The Brønsted acid protonates the carbonyl oxygen of cinnamaldehyde, increasing its electrophilicity to facilitate nucleophilic attack by the weakly nucleophilic (due to the -I effect of the 8-fluoro group) 2-fluoroaniline.

-

-

Self-Validation Checkpoint (IPQC 1): After 4 hours of reflux, analyze an aliquot via TLC (Hexane:EtOAc 8:2). The reaction must not proceed to Phase 2 until the primary amine spot is completely consumed (ninhydrin negative). This validates >95% conversion to the intermediate.

Phase 2: Oxidative Cyclization

-

Aromatization: Introduce an oxidant (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ, 1.2 eq) to the reaction mixture and continue heating.

-

Causality: The initial intramolecular cyclization yields a non-aromatic dihydroquinoline. The addition of DDQ rapidly abstracts hydrogen, driving the aromatization of the ring. This prevents reversible ring-opening and locks the molecule into the highly stable quinoline core.

-

-

Self-Validation Checkpoint (IPQC 2): Perform LC-MS analysis on the crude mixture. The presence of the

peak corresponding to the fully aromatic 8-fluoro-2-phenylquinoline confirms successful cyclization.

Phase 3: Purification

-

Isolation: Quench the reaction with saturated aqueous

, extract with ethyl acetate, and dry over anhydrous

Fig 2. Self-validating synthetic workflow for 8-fluoro-2-phenylquinoline core assembly.

References

- Source: googleapis.

- Source: d-nb.

- Source: google.

Sources

The Fluorine Factor: Electronic Effects of 8-Fluoro Substitution on Quinoline Reactivity and Synthesis

Executive Summary

The introduction of fluorine into heterocyclic systems is a profoundly important strategy in modern chemical research and drug development. Within the quinoline scaffold, substitution at the C8 position with a highly electronegative fluorine atom induces dramatic electronic effects. This technical whitepaper explores the causality behind these electronic shifts, their impact on chemical reactivity (such as nucleophilic aromatic substitution and site-selective C3-H functionalization), and provides self-validating experimental protocols for synthesizing and functionalizing 8-fluoroquinoline derivatives.

Electronic Effects on Acid-Base Properties

Fluorine is the most electronegative element in the periodic table. While its small Van der Waals radius allows it to act as a steric bioisostere for hydrogen, its electronic impact is vastly different. The placement of a fluorine atom at the C8 position of a quinoline ring exerts a strong electron-withdrawing inductive effect (

This structural modification directly dictates the molecule's acid-base profile. By pulling electron density away from the quinoline core, the C8 fluorine significantly decreases the basicity of the quinoline nitrogen (lowering the

Quantitative Data: Substituent Influence

The table below summarizes the predicted electronic influence of substituents on the acid-base properties of the quinoline scaffold, demonstrating the opposing effects of electron-withdrawing and electron-donating groups.

| Functional Group | Position | Electronic Effect | Impact on 3-OH Acidity | Impact on Quinoline N-Basicity |

| Fluoro | 8 | Electron-withdrawing ( | Increase | Decrease |

| Methyl | 2 | Electron-donating ( | Decrease | Increase |

| Table 1: Predicted impact of functional groups on the acid-base properties of substituted quinolines. |

Mechanistic Impact on Chemical Reactivity

The altered electron distribution in 8-fluoroquinolines opens unique synthetic pathways that are otherwise inaccessible or low-yielding in unactivated quinolines.

Nucleophilic Aromatic Substitution ( )

The fluorine atom at the C8 position serves as an excellent leaving group for

Site-Selective C3-H Functionalization

Because the C2 and C4 positions of quinoline are intrinsically electrophilic, they are typically functionalized via nucleophilic metalation[2]. However, by exploiting the electronic properties of 8-fluoroquinoline, researchers can achieve site-selective C3-H functionalization at room temperature using nickel catalysis[2]. The quinoline undergoes a 1,4-addition with a nickel hydride species to produce a highly nucleophilic 1,4-dihydroquinoline intermediate. This intermediate selectively attacks external electrophiles at the

Diagram 1: Logical relationship of 8-fluoro electronic effects on quinoline reactivity.

Applications in Medicinal Chemistry

8-Fluoroquinolines are highly valued in rational drug design. For example, 8-fluoroquinoline-3-carboxamide derivatives have been identified as potent inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, a crucial enzyme in the DNA damage response (DDR) pathway[3].

Furthermore, in the optimization of 8-hydroxyquinolines as Catechol O-Methyltransferase (COMT) inhibitors, the electronic and steric effects of substituents at the 7- and 8-positions were found to be critical for modulating phase II metabolism[4]. The addition of halogens improved metabolic stability without sacrificing target potency, whereas bulky or highly electronegative groups like

| Quinoline Substituent | Hepatocyte Clearance (Rat) | MB-COMT Potency | Brain Penetration |

| Unsubstituted (C7-H) | High (Poor stability) | High | Moderate |

| C7-Halogen (e.g., Cl) | Improved | High | Good |

| C7-Trifluoromethyl | Low | Abolished | N/A |

| C7-Sterically Bulky | Low | Reduced | Poor |

| Table 2: Pharmacokinetic properties of substituted 8-hydroxyquinolines (COMT Inhibitors). |

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems . Each step includes a mechanistic rationale (causality) and an analytical checkpoint to confirm success before proceeding.

Protocol A: Synthesis of 8-Fluoroquinoline-3-carboxylic acid (Gould-Jacobs Reaction)

This protocol constructs the fluorinated quinoline core from an aniline derivative[5].

-

Step 1: Condensation

-

Action: In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 100-110°C for 2 hours[5].

-

Causality: Heating provides the activation energy necessary to drive the condensation reaction, eliminating ethanol to form the enamine intermediate.

-

Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc). The complete disappearance of the 2-fluoroaniline spot and the appearance of a new, UV-active, less polar spot confirms enamine formation[3].

-

-

Step 2: Thermal Cyclization

-

Action: Add diphenyl ether to the flask and heat the solution to 240-250°C for 30 minutes[5].

-

Causality: Diphenyl ether acts as a high-boiling solvent, allowing the system to reach the extreme temperatures required to overcome the high activation barrier for electrophilic ring closure onto the deactivated fluorinated aromatic ring[5].

-

Validation Checkpoint: Allow the mixture to cool to room temperature. The intermediate ester (ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate) will spontaneously precipitate. Collect via vacuum filtration[5].

-

-

Step 3: Acidic Hydrolysis

-

Action: Suspend the ester in water and acidify with concentrated HCl to a pH of 2-3. Heat to reflux until hydrolysis is complete[3].

-

Causality: Acidic conditions cleave the ethyl ester. The resulting free carboxylic acid is highly insoluble in acidic aqueous media, which drives the equilibrium of the hydrolysis reaction forward[3].

-

Validation Checkpoint: Formation of a dense precipitate. Confirm product identity via

NMR (ensure the complete disappearance of the ethyl quartet and triplet signals)[6].

-

Diagram 2: Step-by-step workflow for the Gould-Jacobs synthesis of 8-fluoroquinolines.

Protocol B: Nickel-Catalyzed Site-Selective C3-H Functionalization

This protocol leverages the electronic properties of the 8-fluoro substituent to bypass traditional electrophilic limitations[2].

-

Step 1: Catalyst Activation & 1,4-Addition

-

Action: Under an Argon atmosphere, combine 8-fluoroquinoline (0.4 mmol), Nickel catalyst (3.0 mol%), and Grignard reagent (1.5 eq) in dimethyldiglycol (DEDM) at room temperature[2].

-

Causality: The Grignard reagent acts as the source for generating the active nickel hydride species via

-H elimination. This Ni-H species undergoes 1,4-addition with the quinoline to form a highly nucleophilic 1,4-dihydroquinoline intermediate[2]. -

Validation Checkpoint: A distinct color change in the reaction mixture indicates the successful generation of the active Ni-H complex and the transient dihydroquinoline species.

-

-

Step 2: Electrophilic Trapping & Aromatization

-

Action: Add the desired external electrophile (1.5 eq). Stir for 20 minutes, then add DDQ (1.0 eq)[2].

-

Causality: The 1,4-dihydroquinoline attacks the electrophile exclusively at the C3 position. DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is then introduced to rapidly oxidize the ring, restoring aromatic stability to yield the final C3-functionalized product[2].

-

Validation Checkpoint: Quench the reaction with water, extract with ethyl acetate, and verify the mass of the C3-substituted product via LC-MS before proceeding to purification via flash column chromatography.

-

References

Sources

- 1. 8-Fluoro-2-methylquinolin-3-ol|CAS 1314012-55-9 [benchchem.com]

- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. file1.lookchem.com [file1.lookchem.com]

The 4-Chloro-8-fluoro-2-phenylquinoline Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemistry Professionals

Abstract

The quinoline nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds. This guide delves into the specific and highly promising pharmacophore, 4-chloro-8-fluoro-2-phenylquinoline. While literature dedicated exclusively to this precise structure is emerging, a comprehensive analysis of its constituent parts—the 2-phenylquinoline core, the 4-chloro reactive handle, and the 8-fluoro modulating group—provides a powerful predictive framework for its application in drug discovery. This document synthesizes data from structurally analogous compounds to build a compelling case for the 4-chloro-8-fluoro-2-phenylquinoline core as a versatile template for developing novel therapeutics, particularly in oncology, virology, and bacteriology. We will explore its plausible synthesis, predicted physicochemical properties, and extensive potential as a pharmacophore, supported by detailed experimental protocols and molecular pathway visualizations.

The Quinoline Scaffold: A Legacy of Therapeutic Success

Quinoline, a fused heterocyclic system of a benzene and a pyridine ring, is a structural motif of immense significance in pharmaceutical sciences.[1][2] From the pioneering antimalarial drug quinine to the modern fluoroquinolone antibiotics, the quinoline core has consistently yielded compounds with potent and diverse pharmacological activities.[1][3][4] Its rigid, planar structure and the presence of a nitrogen atom capable of hydrogen bonding provide an ideal framework for interacting with a multitude of biological targets. The true power of the quinoline scaffold lies in its synthetic tractability, allowing for precise decoration with various functional groups at multiple positions to fine-tune its steric, electronic, and pharmacokinetic properties.[1] This has led to the development of quinoline-based drugs for treating cancer, inflammation, bacterial infections, and viral diseases.[1][2][5]

The 2-phenylquinoline substitution, in particular, has been identified as a key feature in compounds exhibiting potent anticancer and antiviral activities.[6][7][8] The phenyl ring provides a large, hydrophobic surface for π-π stacking and van der Waals interactions within target proteins, while the quinoline core anchors the molecule. This guide focuses on a specific, strategically substituted variant: 4-chloro-8-fluoro-2-phenylquinoline, a scaffold poised for next-generation drug development.

Deconstructing the 4-Chloro-8-fluoro-2-phenylquinoline Pharmacophore

The therapeutic potential of this scaffold can be understood by dissecting the contribution of each key substituent to its overall profile.

The 2-Phenylquinoline Core

This core structure is the foundational element, frequently associated with potent bioactivity. Studies have repeatedly shown that 2-arylquinolines can exhibit significant cytotoxicity against various cancer cell lines, including prostate (PC3) and cervical (HeLa) cancer.[6] Furthermore, this scaffold has recently emerged as a promising framework for developing broad-spectrum anti-coronavirus agents, including inhibitors of SARS-CoV-2.[7][8]

The 4-Chloro Substituent: A Gateway to Diversity

The chlorine atom at the C-4 position is more than just a simple halogen substituent; it is a versatile synthetic handle. The electron-withdrawing nature of the quinoline nitrogen makes the C-4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide variety of functional groups, including amines, thiols, and alkoxides.[9] This chemical reactivity is a critical asset in drug discovery, enabling the rapid generation of extensive compound libraries for structure-activity relationship (SAR) studies. For instance, the synthesis of 2-phenylquinolin-4-amines has led to potent antagonists of immunostimulatory CpG-oligodeoxynucleotides.[10]

The 8-Fluoro Substituent: A Master of Modulation

The introduction of a fluorine atom is a well-established and powerful strategy in medicinal chemistry, and its placement at the C-8 position is particularly strategic. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties:

-

Metabolic Stability: Fluorine can block sites of oxidative metabolism, thereby increasing the compound's half-life.

-

pKa Modification: The electron-withdrawing effect of fluorine can lower the pKa of the quinoline nitrogen, affecting its ionization state at physiological pH and, consequently, its solubility, cell permeability, and target binding.

-

Binding Interactions: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and multipolar interactions with protein targets.

-

Conformational Control: The substituent at C-8, adjacent to the nitrogen-bearing ring, can influence the overall conformation of the molecule.

The success of the fluoroquinolone class of antibiotics, which are characterized by a fluorine atom typically at the C-6 position, underscores the profound impact of this halogen on bioactivity.[3][5][11]

Synthetic Strategies

The synthesis of the 4-chloro-8-fluoro-2-phenylquinoline core can be accomplished through established quinoline synthesis methodologies. A plausible and efficient route is the Doebner-von Miller reaction , followed by chlorination.

Caption: Plausible synthetic workflow for 4-chloro-8-fluoro-2-phenylquinoline and its derivatives.

Experimental Protocol: Synthesis of 4-Chloro-8-fluoro-2-phenylquinoline

Step 1: Synthesis of 8-Fluoro-2-phenylquinoline-4-carboxylic acid (via Doebner Reaction)

-

To a stirred solution of 2-fluoroaniline (1.0 eq) in ethanol, add benzaldehyde (1.0 eq) and pyruvic acid (1.1 eq).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and adjust the pH to ~8-9 with a saturated sodium bicarbonate solution.

-

Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield the crude product.

-

Recrystallize from ethanol to obtain pure 8-fluoro-2-phenylquinoline-4-carboxylic acid.

Step 2: Decarboxylation to 8-Fluoro-2-phenylquinoline

-

Heat the 8-fluoro-2-phenylquinoline-4-carboxylic acid in diphenyl ether at 240-250 °C until the cessation of CO2 evolution.

-

Cool the mixture and purify by column chromatography on silica gel to yield 8-fluoro-2-phenylquinoline.

Step 3: Oxidation to 8-Fluoro-2-phenylquinolin-4(1H)-one

-

This step can be achieved through various oxidation methods known for quinolines. A common method involves conversion to an N-oxide followed by rearrangement.

Step 4: Chlorination to 4-Chloro-8-fluoro-2-phenylquinoline

-

Carefully add phosphorus oxychloride (POCl3) (5-10 eq) to 8-fluoro-2-phenylquinolin-4(1H)-one (1.0 eq).

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the solution with a cold aqueous solution of sodium hydroxide or ammonia.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the target compound, 4-chloro-8-fluoro-2-phenylquinoline.

The Pharmacophore in Action: Predicted Biological Activities

Based on the extensive literature on analogous structures, the 4-chloro-8-fluoro-2-phenylquinoline scaffold is predicted to be a highly versatile pharmacophore with potential applications in several therapeutic areas.

Anticancer Potential

Numerous 2-arylquinoline derivatives have demonstrated potent anticancer activity.[6] The mechanism of action is often multifaceted but can include inhibition of critical signaling pathways such as the EGFR and PI3K/Akt pathways, which are frequently dysregulated in cancer. Halogenated quinolines, in particular, have been investigated as EGFR inhibitors.[12]

Caption: Potential inhibition of the EGFR signaling pathway by the quinoline scaffold.

Table 1: Anticancer Activity of Selected 2-Phenylquinoline Analogs

| Compound Reference | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Citation |

| Quinoline 13 | 6-Bromo-2-(3,4-methylenedioxyphenyl)quinoline | HeLa (Cervical) | 8.3 | [6] |

| Quinoline 12 | 6-Chloro-2-(3,4-methylenedioxyphenyl)quinoline | PC3 (Prostate) | 31.37 | [6] |

| D28 | 2-(4-chlorophenyl)quinoline-4-carboxylic acid derivative | K562 (Leukemia) | < 2.0 | [13] |

| Acylhydrazone 7 | 4-Chloro-8-nitro-quinoline derivative | HeLa (Cervical) | 18.8 | [14] |

This table presents data from structurally related compounds to infer the potential of the target scaffold.

Antiviral Activity

The discovery of 2-phenylquinolines as potent, broad-spectrum inhibitors of coronaviruses, including SARS-CoV-2, HCoV-229E, and HCoV-OC43, represents a major breakthrough.[7][8] These compounds have been shown to inhibit viral replication at low micromolar concentrations. Some analogues were found to inhibit the activity of the viral helicase (nsp13), a highly conserved enzyme essential for viral RNA replication.[7][8] The 4-chloro-8-fluoro-2-phenylquinoline scaffold, with its potential for diversification at the C-4 position, is an excellent candidate for optimization into a potent pan-coronavirus inhibitor.

Table 2: Anti-Coronavirus Activity of Selected 2-Phenylquinoline Analogs

| Compound Reference | Substitution Pattern | Virus | EC₅₀ (µM) | Citation |

| PQQ4O (1a) | 4-(4-methylpiperazin-1-yl)ethoxy-2-phenylquinoline | SARS-CoV-2 | 6.0 | [8] |

| Compound 8k | 4-(substituted)-5,8-dimethoxy-2-phenylquinoline | HCoV-229E | 0.2 | [8] |

| Compound 5i | 4-(substituted)-6-methoxy-2-phenylquinoline | HCoV-229E | 0.4 | [8] |

This table presents data from structurally related compounds to infer the potential of the target scaffold.

Antimicrobial Potential

While distinct from the classic fluoroquinolone antibiotics that target bacterial DNA gyrase and topoisomerase IV, the inherent antibacterial properties of the quinoline ring cannot be overlooked. The 2-phenylquinoline scaffold has been explored as an inhibitor of bacterial efflux pumps, which are a major cause of antibiotic resistance.[8] By blocking these pumps, such compounds can restore the efficacy of conventional antibiotics. The 4-chloro-8-fluoro-2-phenylquinoline core could serve as a starting point for developing novel antibacterial agents or resistance breakers.

Representative Biological Assay Protocol

To evaluate the potential anticancer activity of newly synthesized analogs, a standard cytotoxicity assay is required.

Protocol: MTT Assay for In Vitro Cytotoxicity

-

Cell Culture: Seed human cancer cells (e.g., HeLa or PC3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds (derived from the 4-chloro-8-fluoro-2-phenylquinoline scaffold) in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

Conclusion and Future Perspectives

The 4-chloro-8-fluoro-2-phenylquinoline scaffold represents a confluence of strategically chosen structural features. It combines the proven biological relevance of the 2-phenylquinoline core with a synthetically versatile C-4 chloro group and a C-8 fluoro atom for fine-tuning physicochemical and pharmacokinetic properties. By drawing logical, evidence-based inferences from a wealth of data on structurally related compounds, we can confidently position this scaffold as a high-potential starting point for drug discovery campaigns.

Future research should focus on the systematic exploration of the chemical space around this core. The generation of focused libraries through nucleophilic substitution at the C-4 position is a clear and immediate path forward. Screening these libraries against diverse biological targets, including cancer cell lines, viral replication assays, and microbial panels, will undoubtedly unlock the full therapeutic potential of this promising pharmacophore.

References

- Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. (Source: Google Search)

- Actual and estimated activity of the test set molecules based on the pharmacophore model Hypo1 - ResearchG

-

Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). [Link]

-

Pharmacophore‐Based Modeling, Synthesis, and Biological Evaluation of Novel Quinazoline/Quinoline Derivatives: Discovery of EGFR Inhibitors with Low Nanomolar Activity. ResearchGate. [Link]

-

A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. PMC. [Link]

-

Synthesis and activity of substituted 2-phenylquinolin-4-amines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. PubMed. [Link]

-

The new fluoroquinolones: A critical review. PMC. [Link]

-

Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. PubMed. [Link]

-

Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. PMC. [Link]

-

2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. MDPI. [Link]

-

A review on recent development on fluoroquinolones. The Pharma Innovation Journal. [Link]

-

Mini Review: Is fluoroquinolone drug or poison? Extrica. [Link]

-

Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry (ACS Publications). [Link]

-

Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters. [Link]

-

Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. ResearchGate. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

-

Biological Activities of Quinoline Derivatives. Bentham Science. [Link]

-

Investigating the Antiproliferative Activity of Novel 4-Chloro-8-Nitro-1,2-Dihydro-3-Quinoline Acylhydrazones on Human Cervical Cancer Cell Lines. PubMed. [Link]

-

Synthesis of 4-chloro-2,6-dimethylquinoline. ResearchGate. [Link]

-

Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. [Link]

- Synthesis of furoquinoline derivatives.

-

Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. PMC. [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. [Link]

Sources

- 1. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. extrica.com [extrica.com]

- 5. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and activity of substituted 2-phenylquinolin-4-amines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The new fluoroquinolones: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigating the Antiproliferative Activity of Novel 4-Chloro-8-Nitro-1,2-Dihydro-3-Quinoline Acylhydrazones on Human Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Profiling and Synthesis of 4-Chloro-8-fluoro-2-phenylquinoline

Executive Summary

4-Chloro-8-fluoro-2-phenylquinoline is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry, agrochemicals, and materials science. The orthogonal reactivity of its halogen substituents (a highly electrophilic 4-chloro group and a metabolically stabilizing 8-fluoro group) makes it a privileged precursor for late-stage functionalization. This whitepaper provides a comprehensive physicochemical profile, a mechanistically grounded synthetic workflow, and self-validating analytical protocols for researchers working with this compound.

Physicochemical Profiling & Structural Analysis

The physicochemical properties of 4-chloro-8-fluoro-2-phenylquinoline dictate its behavior in both biological systems and synthetic matrices. The presence of the 8-fluoro group significantly modulates the pKa of the quinoline nitrogen via inductive electron withdrawal, while simultaneously increasing the lipophilicity (LogP) and metabolic stability of the scaffold.

Table 1: Core Physicochemical Data

| Property | Value |

| Chemical Name | 4-Chloro-8-fluoro-2-phenylquinoline |

| CAS Number | 1099705-42-6 |

| Molecular Formula | C15H9ClFN |

| Molecular Weight | 257.69 g/mol |

| Polar Surface Area (PSA) | 12.89 Ų |

| Partition Coefficient (LogP) | 4.69 |

Quantitative data validated by chemical databases such as 1[1].

Mechanistic Synthetic Workflow

The de novo synthesis of 4-chloro-8-fluoro-2-phenylquinoline is most efficiently achieved via a modified 2[2] followed by a high-temperature deoxychlorination[3]. This sequence ensures high regioselectivity and avoids the formation of undesired 2-quinolone isomers.

Step-by-step synthetic workflow from 2-fluoroaniline to 4-chloro-8-fluoro-2-phenylquinoline.

Step-by-Step Protocol & Causality

Step 1: Enamine Condensation

-

Procedure: Equimolar amounts of 2-fluoroaniline and ethyl benzoylacetate are refluxed in toluene with a catalytic amount of p-toluenesulfonic acid (p-TsOH) using a Dean-Stark apparatus.

-

Causality: The weakly nucleophilic nature of 2-fluoroaniline (due to the electron-withdrawing fluorine atom) requires acid catalysis to activate the ketone carbonyl. The Dean-Stark trap continuously removes the water byproduct, driving the thermodynamic equilibrium toward the Schiff base (enamine) intermediate[4].

Step 2: Conrad-Limpach Cyclization

-

Procedure: The isolated enamine is added dropwise to vigorously boiling Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) at 250 °C. The mixture is heated for 30-45 minutes, cooled to room temperature, and the precipitated 8-fluoro-2-phenylquinolin-4(1H)-one is collected via filtration.

-

Causality: The electrocyclic ring closure onto the fluorinated aromatic ring has a massive activation energy barrier. Dowtherm A provides the necessary thermal mass and high boiling point to overcome this barrier without requiring pressurized reactors. Dropwise addition is critical; it maintains the reaction at high dilution, preventing the competing intermolecular polymerization of the enamine[2].

Step 3: Deoxychlorination

-

Procedure: The quinolin-4(1H)-one intermediate is suspended in neat phosphorus oxychloride (POCl3) and heated to 120 °C for 2 hours. The reaction is carefully quenched over ice, neutralized to pH 7 with K2CO3, and extracted with dichloromethane to yield the final product.

-

Causality: POCl3 serves a dual purpose as both the solvent and the chlorinating reagent. It drives the tautomeric equilibrium of the quinolone toward the reactive lactim (hydroxy) form. The oxygen attacks the electrophilic phosphorus, creating a highly reactive dichlorophosphate leaving group. This group is subsequently displaced by a chloride ion via a nucleophilic aromatic substitution (SNAr) mechanism[3].

Analytical Characterization Standards

To validate the structural integrity and purity of the synthesized compound, the following self-validating analytical protocols are recommended:

-

Reversed-Phase HPLC:

-

Conditions: C18 column (e.g., 5 µm, 4.6 x 150 mm), mobile phase gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

-

Causality: The basic quinoline nitrogen typically interacts with residual silanols on the silica stationary phase, causing severe peak tailing. TFA acts as an ion-pairing agent, protonating the nitrogen and ensuring sharp, symmetric peaks for accurate purity quantitation.

-

-

NMR Spectroscopy (1H and 13C):

-

Conditions: CDCl3 solvent, 400 MHz or higher.

-

Causality: The 8-fluoro substituent provides a critical diagnostic handle to confirm regiochemistry. In 1H NMR, the proton at the 7-position will exhibit a distinct ortho-coupling with the fluorine atom (

Hz). In 13C NMR, carbon-fluorine splitting will be observed across the aromatic ring (e.g.,

-

Downstream Applications & Pharmacological Relevance

The strategic placement of halogens on the 2-phenylquinoline core unlocks diverse late-stage functionalization pathways. The 4-chloro position is highly activated toward SNAr by amines, alkoxides, and thiolates, making it an ideal anchor for synthesizing antimalarial or kinase-inhibitory libraries[3]. Furthermore, the 4-chloro group can undergo palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Conversely, the 8-fluoro group is highly stable. It enhances the metabolic half-life of downstream drug candidates by blocking cytochrome P450-mediated oxidation at the electron-rich 8-position, while its high lipophilicity (LogP 4.69) improves cellular membrane permeability.

References

- 1099705-42-6 4-cloro-8-fluoro-2-fenilquinolina - Chemie-Wörterbuch Source: GuideChem URL

- Conrad–Limpach synthesis Source: Wikipedia URL

- Conrad-Limpach Synthesis Source: SynArchive URL

- Source: National Institutes of Health (PMC)

Sources

The C4-Chlorine Handle: A Strategic Guide to Functionalizing 2-Phenylquinoline Scaffolds

Executive Summary

The 2-phenylquinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the backbone for potent antimalarial, anticancer, and anti-inflammatory agents. The chlorine atom at the C4 position is not merely a halogen substituent; it is a highly reactive electrophilic "handle" that dictates the scaffold's diversifiability.

This guide moves beyond generic protocols to analyze the chemoselectivity and reactivity profiles of 4-chloro-2-phenylquinoline. We explore why this position is electronically primed for substitution and provide self-validating protocols for transforming this chloride into complex amine, ether, and carbon-linked derivatives.

The Electronic Landscape: The Vinylogous Imidoyl Chloride

To manipulate the C4-chlorine, one must first understand its electronic activation. Unlike a chlorobenzene ring, where the halogen is relatively inert to nucleophilic attack, the 4-chloroquinoline system functions as a vinylogous imidoyl chloride .

Mechanistic Insight

The quinoline nitrogen atom is highly electronegative, pulling electron density from the ring system. This withdrawal is transmitted through the conjugated

-

Inductive Effect (-I): The nitrogen atom creates a dipole, making C4 electron-deficient.

-

Resonance Effect (-M): Resonance contributors place a positive charge directly on C4, activating it toward nucleophilic attack.

Because the C2 position is blocked by a phenyl group (which provides steric bulk and conjugation but prevents

Visualization: Resonance Activation

The following diagram illustrates the electron withdrawal pathway that activates the C4-Cl bond.

Caption: Resonance transmission from the quinoline nitrogen activates the C4 position, facilitating nucleophilic attack.

Synthesis of the Core Scaffold

Before functionalization, the 4-chloro-2-phenylquinoline core must be synthesized with high purity. The industry-standard approach involves the cyclization of

Protocol: Deoxychlorination with

Objective: Convert 2-phenyl-4-quinolone to 4-chloro-2-phenylquinoline.

-

Reagents: 2-Phenyl-4-quinolone (1.0 equiv),

(excess, solvent/reagent), Benzyltriethylammonium chloride (TEBAC, cat.). -

Setup: Flame-dried round-bottom flask with a reflux condenser and

drying tube. -

Procedure:

-

Suspend the quinolone in neat

(approx. 5 mL per 1 g of substrate). -

Add catalytic TEBAC (phase transfer catalyst helps solubilize intermediates).

-

Heat to reflux (105–110 °C) for 2–4 hours. Monitor by TLC (30% EtOAc/Hexane).

-

Critical Step: The reaction is complete when the starting material spot (

) disappears and a non-polar product spot (

-

-

Workup (Safety Critical):

-

Cool the mixture to RT.

-

Pour slowly onto crushed ice/ammonia water mixture with vigorous stirring. Exothermic!

-

Extract the precipitate with dichloromethane (DCM), wash with brine, dry over

, and concentrate.

-

Why this works: The reaction proceeds via a phosphorylated intermediate (dichlorophosphate ester), transforming the C4-oxygen into an excellent leaving group, which is then displaced by chloride.

Functionalization Pathway A: Nucleophilic Aromatic Substitution ( )

This is the most robust method for introducing amines (C-N bonds) and ethers (C-O bonds).

The "Melt" Method vs. Solvent-Based

For unreactive amines, the "melt" method (neat amine, high temp) drives the reaction by concentration. For volatile or valuable amines, solvent-based methods are preferred.

Comparative Protocol:

| Parameter | Method A: Neat Fusion | Method B: Solvent Reflux |

| Substrate | Aliphatic amines (e.g., morpholine, diamines) | Aromatic amines (anilines), bulky amines |

| Solvent | None (The amine is the solvent) | Ethanol, DMF, or Ethoxyethanol |

| Temperature | 120–160 °C | Reflux (80–140 °C) |

| Catalyst | None | Cat. HCl or p-TsOH (Protonates N-ring) |

| Workup | Pour into water, filter precipitate | Concentrate, recrystallize |

| Yield | High (80–95%) | Moderate to High (60–90%) |

Mechanism Validation

The reaction follows second-order kinetics. To validate the mechanism in your lab:

-

Run the reaction with 1.0 equiv of amine in DMF.

-

Observe slow conversion.

-

Add 0.1 equiv of acid (e.g., acetic acid).

-

Observation: Rate acceleration confirms the

mechanism, where protonation of the quinoline nitrogen lowers the LUMO energy of the ring, facilitating attack.

Functionalization Pathway B: Transition-Metal Catalyzed Coupling

When

Suzuki-Miyaura Coupling (C-C Bond)

Used to attach aryl or heteroaryl groups at C4.

-

Catalyst System:

(Standard) or -

Base:

or -

Solvent: Dioxane/Water (4:1) or Toluene.[1]

-

Key Insight: The 2-phenyl group creates steric hindrance. High-turnover catalysts (Buchwald ligands) are often necessary to force oxidative addition into the C4-Cl bond.

Buchwald-Hartwig Amination (C-N Bond)

Used for coupling electron-poor anilines that cannot undergo

-

Catalyst:

. -

Ligand: BINAP or Xantphos (Bidentate ligands prevent

-hydride elimination). -

Base:

(Strong base essential). -

Temperature: 100 °C in Toluene.

Decision Workflow

The following diagram guides the experimentalist in choosing the correct pathway.

Caption: Decision tree for selecting between S_NAr and Pd-catalyzed methods based on nucleophile type.

Case Studies in Drug Discovery

Antimalarial Pharmacophores

The 4-amino-2-phenylquinoline motif mimics the structure of Chloroquine and Amodiaquine.

-

Structure-Activity Relationship (SAR): The C4-amine side chain is critical for accumulation in the parasite's food vacuole. The 2-phenyl group enhances lipophilicity, aiding membrane permeability.

-

Synthesis Example: Reaction of 4-chloro-2-phenylquinoline with 1,4-diaminopentane (neat, 140°C) yields the chloroquine-like derivative in >90% yield.

Anticancer Agents (EGFR Inhibitors)

Derivatives functionalized at C4 with substituted anilines have shown potency against EGFR (Epidermal Growth Factor Receptor).

-

Protocol: Synthesis via Buchwald-Hartwig coupling allows for the introduction of complex anilines (e.g., 3-chloro-4-fluoroaniline) that would decompose under the harsh thermal conditions of

.

References

-

Synthesis of 4-aminoquinolines: Yang, R., et al. "Synthesis and biological evaluation of 2-phenyl-4-aminoquinolines as potential antifungal agents."[2] Molecular Diversity, 2020.[2] [2]

-

Buchwald-Hartwig Methodology: Paul, F., et al. "Palladium-catalyzed coupling reactions of aryl chlorides." Journal of the American Chemical Society, 1994.

-

Suzuki Coupling on Chloro-substrates: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

- S_NAr Mechanism and Kinetics: Terrier, F. "Nucleophilic Aromatic Substitution: An Introduction." VCH Publishers, 1991.

-

POCl3 Chlorination Mechanism: "POCl3 chlorination of 4-quinazolones." Journal of Organic Chemistry, 2011.

Sources

Methodological & Application

Synthesis of 4-Chloro-8-fluoro-2-phenylquinoline via POCl3 cyclization

Application Note: High-Yield Synthesis of 4-Chloro-8-fluoro-2-phenylquinoline via

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-Chloro-8-fluoro-2-phenylquinoline , a critical pharmacophore in medicinal chemistry (e.g., antimalarial, anticancer, and antibacterial agents). The method utilizes a modified Conrad-Limpach approach , leveraging Phosphorus Oxychloride (

Introduction & Retrosynthetic Analysis

Fluoro-substituted quinolines are privileged structures in drug discovery due to the fluorine atom's ability to modulate metabolic stability, lipophilicity, and ligand-binding affinity. The 4-chloro-8-fluoro-2-phenylquinoline scaffold combines the steric and electronic influence of the 8-fluoro group with the lipophilic 2-phenyl moiety, while the 4-chloro position serves as a versatile handle for subsequent nucleophilic aromatic substitutions (

Strategic Disconnection: To achieve the 2-phenyl regiochemistry, the synthesis must proceed via the Conrad-Limpach pathway (kinetic control) rather than the Knorr pathway (thermodynamic control).

-

Target: 4-Chloro-8-fluoro-2-phenylquinoline

-

Precursor: Ethyl 3-((2-fluorophenyl)amino)-3-phenylacrylate (Enamine)

-

Starting Materials: 2-Fluoroaniline + Ethyl Benzoylacetate

Figure 1: Retrosynthetic strategy highlighting the critical Enamine intermediate for 2-phenyl regioselectivity.

Chemical Mechanism

The transformation involves two distinct stages:

-

Enamine Formation: Acid-catalyzed condensation of 2-fluoroaniline with the keto-carbonyl of ethyl benzoylacetate. Water removal is critical to drive equilibrium.

-

Cyclization:

-

Activation:

activates the ester carbonyl (or the tautomeric enol of the cyclized quinolone intermediate). -

Electrocyclization: The nitrogen lone pair attacks the activated carbonyl, closing the ring.

-

Aromatization/Chlorination: Elimination of the phosphate group and substitution with chloride yields the aromatic 4-chloroquinoline.

-

Why

Experimental Protocol

Stage 1: Synthesis of Enamine Precursor

Target: Ethyl 3-((2-fluorophenyl)amino)-3-phenylacrylate

Reagents:

-

2-Fluoroaniline: 11.1 g (100 mmol)

-

Ethyl Benzoylacetate: 19.2 g (100 mmol)

-

Acetic Acid (Glacial): 0.5 mL (Catalyst)

-

Solvent: Toluene (150 mL) or Benzene (if permitted)

-

Drying Agent: Molecular Sieves (4Å) or Dean-Stark apparatus

Procedure:

-

Setup: Equip a 500 mL round-bottom flask (RBF) with a Dean-Stark trap and reflux condenser.

-

Mixing: Add 2-fluoroaniline, ethyl benzoylacetate, toluene, and acetic acid.

-

Reflux: Heat the mixture to vigorous reflux (

). Monitor the collection of water in the Dean-Stark trap.-

Expert Tip: The reaction is complete when water evolution ceases (approx. 4–6 hours).

-

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure (Rotavap).

-

Result: The crude product is typically a viscous yellow/orange oil. It can often be used directly in Stage 2. If purification is needed, recrystallize from hexane/ethanol.

Stage 2: -Mediated Cyclization

Target: 4-Chloro-8-fluoro-2-phenylquinoline

Reagents:

-

Crude Enamine (from Stage 1): ~28.5 g (Theoretical)

-

Phosphorus Oxychloride (

): 80 mL (~8-10 equivalents) -

Optional Additive: Phosphorus Pentachloride (

, 5 g) can enhance chlorination efficiency if the reaction stalls.

Safety Warning:

Procedure:

-

Addition: Place the crude enamine in a 250 mL RBF. Carefully add

at room temperature. -

Reaction: Heat the mixture to reflux (

) under an inert atmosphere (-

Observation: The mixture will darken. Evolution of

gas will occur (scrubbing recommended). -

Time: Reflux for 2–4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).

-

-

Quenching (Critical Step):

-

Cool the reaction mixture to

. -

Remove excess

via vacuum distillation (rotavap with a strictly dry trap) to reduce the volume to a viscous residue. -

Slow Quench: Pour the residue slowly onto crushed ice (500 g) with vigorous stirring. Maintain temperature

to prevent hydrolysis of the chloro-group back to the hydroxy-quinoline.

-

-

Neutralization: Basify the aqueous slurry to pH 9–10 using Ammonium Hydroxide (

) or-

Result: The product will precipitate as a solid.

-

-

Isolation: Filter the solid. Wash copiously with water to remove inorganic phosphates.

-

Purification: Recrystallize from Ethanol or Methanol. Alternatively, purify via silica gel column chromatography (Hexane:EtOAc 9:1).

Data Summary & Characterization

| Parameter | Specification / Expectation |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | |

| Yield (Overall) | 65% – 80% (Two steps) |

| Characteristic singlet at C3-H ( | |

| MS (ESI/EI) | Molecular Ion |

Key NMR Diagnostic:

The disappearance of the enamine vinyl protons and the appearance of the aromatic quinoline H-3 singlet confirms cyclization. The 8-fluoro substituent typically splits the C7-H and C5-H signals (

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Stage 1 | Incomplete water removal. | Ensure efficient Dean-Stark operation or use fresh molecular sieves. |

| Regioisomer Contamination | Formation of Amide (Knorr intermediate) instead of Enamine. | Keep Stage 1 temp moderate; ensure acid catalysis, not base. Avoid overheating without solvent. |

| Hydrolysis Product (4-OH) | Quenching too hot or acidic workup. | Quench on ice; basify immediately. Do not boil in water. |

| Incomplete Chlorination | Old | Distill |

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis.

References

-

Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895. Link

-

Meth-Cohn, O.; Narine, B.; Tarnowski, B. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1981 , 1520–1530. Link

-

Wang, W.; Feng, D.; Zhang, P.; Huang, P.; Ge, C. "One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones."[1] The Journal of Organic Chemistry, 2024 , 89(14), 9949–9957.[2] Link[2]

-

BenchChem. "The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers." Application Note, 2025 . Link

-

Mahdi, I. S.; Jabarah, Z. A.; Khammas, S. J.; Majeed, R. A. "Chemical biology of cyclization reactions by using POCl3."[3] Eurasian Journal of BioSciences, 2020 , 14, 973–976.[3] Link

Sources

- 1. One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones [organic-chemistry.org]

- 2. One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Note & Protocols: Strategic Functionalization of 4-Chloro-8-fluoro-2-phenylquinoline with Amines

Introduction: The Strategic Value of the 4-Aminoquinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, the 4-aminoquinoline framework is a cornerstone of antimalarial drug development, exemplified by decades of use of chloroquine and amodiaquine.[2][3][4][5][6] The biological activity of these molecules is profoundly influenced by the nature of the amine substituent at the C4-position, which modulates their physicochemical properties, target engagement, and resistance profiles.[2][4]

This guide focuses on the synthetic strategies for functionalizing 4-chloro-8-fluoro-2-phenylquinoline, a substrate of significant interest. The electron-withdrawing effects of the quinoline nitrogen and the C8-fluoro substituent activate the C4-position, making it highly susceptible to nucleophilic attack. The C2-phenyl group provides a critical structural element for potential π-stacking interactions in biological targets. Mastering the introduction of diverse amine functionalities at this position is crucial for generating libraries of novel compounds for drug discovery and chemical biology applications.

We will explore two robust and complementary methodologies: the direct Nucleophilic Aromatic Substitution (SNAr) and the Palladium-catalyzed Buchwald-Hartwig amination. Each protocol is presented with detailed, step-by-step instructions, the underlying mechanistic rationale, and expert insights into optimization and troubleshooting.

Mechanistic Considerations: Pathways to C-N Bond Formation

The successful synthesis of 4-aminoquinolines hinges on understanding the two primary reaction mechanisms available for C-N bond formation on an electron-deficient heterocyclic system.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most direct pathway for the amination of activated aryl halides.[7][8] The reaction proceeds via a two-step addition-elimination mechanism.

-

Step 1 (Addition): The amine nucleophile attacks the electron-deficient C4 carbon of the quinoline ring, which is activated by the ring nitrogen and the C8-fluoro group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized and stabilized by the aromatic system.

-

Step 2 (Elimination): The aromaticity of the quinoline ring is restored by the expulsion of the chloride leaving group, yielding the final 4-aminoquinoline product.

This pathway is often favored for its operational simplicity and the use of inexpensive reagents. It can be significantly accelerated by thermal or microwave heating.[9][10][11]

Caption: The SNAr addition-elimination pathway for amination.

Buchwald-Hartwig Amination

For less nucleophilic amines (e.g., anilines with electron-withdrawing groups) or when SNAr reactions are sluggish, the Buchwald-Hartwig amination offers a powerful alternative.[12][13][14][15] This palladium-catalyzed cross-coupling reaction has transformed C-N bond formation due to its broad substrate scope and high functional group tolerance.[13][16]

The reaction proceeds through a catalytic cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the quinoline, forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base deprotonates the amine to form a palladium-amido complex.

-

Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The choice of phosphine ligand is critical for the efficiency of this cycle, stabilizing the palladium species and facilitating the key steps.[17][18]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

This protocol is optimized for rapid reaction screening and synthesis, leveraging the efficiency of microwave heating to drive the reaction to completion in minutes rather than hours.[10][19]

Causality Behind Choices:

-

Microwave Irradiation: Provides rapid, uniform heating, dramatically reducing reaction times and often improving yields by minimizing side-product formation.[10]

-

DMSO as Solvent: A high-boiling polar aprotic solvent that effectively solvates the reactants and the charged Meisenheimer intermediate, facilitating the reaction.

-

Base (Optional but Recommended): While not always necessary for primary amines, a non-nucleophilic base like K₂CO₃ or DIPEA can be added to scavenge the HCl generated when using secondary amine salts or less reactive amines, driving the equilibrium towards the product.[9]

Materials & Reagents:

-

4-Chloro-8-fluoro-2-phenylquinoline

-

Amine of choice (e.g., Morpholine, Piperidine, Benzylamine) (1.5 - 2.0 equivalents)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (Optional, 2.0 equivalents)

-

Microwave reactor with appropriate vials and stir bars

-

Ethyl acetate, brine, saturated sodium bicarbonate solution, water

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Vial Preparation: To a 2-5 mL microwave reaction vial containing a magnetic stir bar, add 4-chloro-8-fluoro-2-phenylquinoline (1.0 eq, e.g., 100 mg).

-

Reagent Addition: Add the amine (1.5 eq) and anhydrous DMSO (2 mL). If using a base, add K₂CO₃ (2.0 eq).

-

Sealing: Securely cap the vial.

-

Microwave Reaction: Place the vial in the microwave reactor. Irradiate at a set temperature of 140-180°C for 20-40 minutes.[9][19] Reaction progress can be monitored by TLC or LC-MS.

-

Work-up: After cooling, pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (2 x 20 mL) and then brine (1 x 20 mL) to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.

Data Summary: Representative SNAr Reactions

| Amine Nucleophile | Temperature (°C) | Time (min) | Typical Yield (%) |

| Morpholine | 160 | 30 | 85 - 95% |

| Piperidine | 150 | 25 | 88 - 96% |

| Benzylamine | 180 | 40 | 75 - 85% |

| Aniline | 180 | 45 | 60 - 70% |

Protocol 2: Buchwald-Hartwig C-N Cross-Coupling

This protocol is ideal for coupling challenging amines or when milder conditions are required to preserve sensitive functional groups.

Causality Behind Choices:

-

Inert Atmosphere: The Pd(0) catalyst and some phosphine ligands are oxygen-sensitive. An inert atmosphere is critical to prevent catalyst deactivation.

-

Catalyst System: Pd₂(dba)₃ is a common and reliable Pd(0) source. Xantphos is a bulky, electron-rich bidentate ligand excellent for promoting reductive elimination from the Pd(II) center, often preventing side reactions.[20]

-

Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the amine for coordination to the palladium center.[16][17]

-

Anhydrous Solvent: Toluene or dioxane are used as they are anhydrous and compatible with the catalytic system. Water can hydrolyze the base and interfere with the catalyst.

Materials & Reagents:

-

4-Chloro-8-fluoro-2-phenylquinoline

-

Amine of choice (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Toluene or 1,4-Dioxane, anhydrous

-

Schlenk flask or sealed tube, nitrogen or argon source

-

Celite®

-

Standard work-up and purification reagents as in Protocol 1

Step-by-Step Methodology:

-

Inert Setup: Place 4-chloro-8-fluoro-2-phenylquinoline (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq) into a Schlenk flask under an inert atmosphere (N₂ or Ar).

-

Solvent and Amine Addition: Add anhydrous toluene (e.g., 5 mL for a 100 mg scale reaction) via syringe, followed by the amine (1.2 eq).

-

Reaction: Seal the flask and heat the mixture in an oil bath at 100-110°C with vigorous stirring for 4-16 hours. Monitor the reaction by TLC or LC-MS.

-

Cooling and Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate.

-

Work-up: Transfer the filtrate to a separatory funnel and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Product Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compounds.

Workflow for Product Validation:

Sources

- 1. Synthesis & Characterization of Biologically Important Quinoline & It’s Derivatives - IJFMR [ijfmr.com]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. archive.lstmed.ac.uk [archive.lstmed.ac.uk]

- 5. benthamdirect.com [benthamdirect.com]

- 6. A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 9. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]

- 11. Microwave synthesis and antimalarial screening of novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives as Plasmodium falciparum dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. orbit.dtu.dk [orbit.dtu.dk]

- 17. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. hammer.purdue.edu [hammer.purdue.edu]

Application Note: High-Yield Synthesis of 8-Fluoro-2-phenyl-4-quinolone Intermediates

Executive Summary

This Application Note details the optimized synthetic protocol for 8-fluoro-2-phenyl-4-quinolone (8-F-2-PQ) , a privileged scaffold in medicinal chemistry known for its potent antimitotic and antitumor properties (e.g., inhibition of tubulin polymerization).

While the Gould-Jacobs reaction is common for quinolone antibiotics, it typically yields a 3-carboxylate intermediate. To synthesize the 2-phenyl derivative specifically, this protocol utilizes a modified Conrad-Limpach synthesis . This route involves the condensation of 2-fluoroaniline with ethyl benzoylacetate , followed by high-temperature thermal cyclization. This guide addresses the specific challenges of fluorinated intermediates, including electronic deactivation and solubility issues.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two critical phases:

-

Enamine Formation (Thermodynamic Control): Condensation of the aniline and

-ketoester to form the Schiff base (enamine). Water removal is critical to drive equilibrium. -

Thermal Cyclization (Kinetic Control): High-temperature intramolecular electrophilic aromatic substitution to close the heterocyclic ring.

Reaction Scheme Visualization

Figure 1: Synthetic pathway utilizing the Conrad-Limpach approach. The 2-fluoro substituent directs cyclization to the open ortho-position, yielding the 8-fluoro isomer.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Grade |

| 2-Fluoroaniline | 111.12 | 1.0 | Substrate | >98% |

| Ethyl Benzoylacetate | 192.21 | 1.1 | >95% | |

| p-Toluenesulfonic acid (pTSA) | 172.20 | 0.05 | Catalyst | Anhydrous |

| Toluene | 92.14 | Solvent | Azeotrope | Anhydrous |

| Diphenyl Ether (Dowtherm A) | 170.21 | Solvent | Heat Transfer | Synthesis |

| Hexane / Petroleum Ether | - | Wash | Purification | ACS |

Detailed Experimental Protocol

Phase 1: Condensation (Enamine Synthesis)

Objective: To form ethyl 3-((2-fluorophenyl)amino)-3-phenylacrylate.

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Connect to an inert gas line (Nitrogen/Argon).

-

Charging: Add 2-fluoroaniline (5.55 g, 50 mmol), ethyl benzoylacetate (10.57 g, 55 mmol), and a catalytic amount of pTSA (0.43 g, 2.5 mmol) to the flask.

-

Solvent: Add Toluene (100 mL).

-

Reflux: Heat the mixture to vigorous reflux (oil bath ~130°C). Monitor the collection of water in the Dean-Stark trap.

-

Critical Checkpoint: Continue reflux until theoretical water volume (~0.9 mL) is collected or TLC indicates consumption of aniline (approx. 12–24 hours).

-

-

Workup:

-

Cool to room temperature.[2]

-

Concentrate the solution under reduced pressure (Rotavap) to remove toluene.

-

The residue is typically a viscous yellow/orange oil. It can often be used directly in Phase 2, but if solidification occurs, recrystallize from ethanol.

-

Phase 2: Thermal Cyclization

Objective: Ring closure to form the quinolone core.